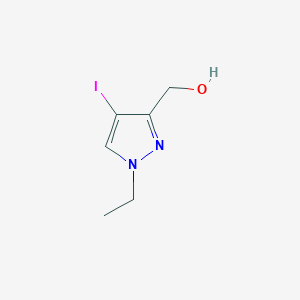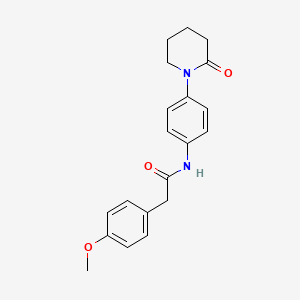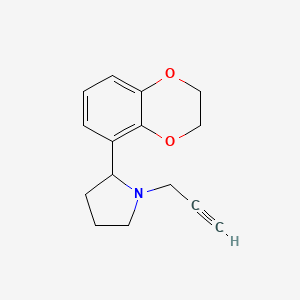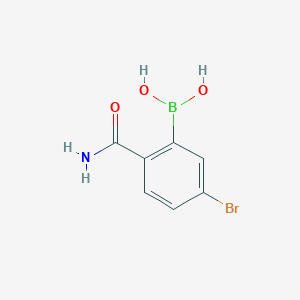![molecular formula C28H36FN3O5 B2877426 Tert-butyl N-[3-[[(1R,2S,3R,4R)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-(3-fluorophenoxy)-3-hydroxycyclopentyl]amino]-3-oxopropyl]carbamate CAS No. 2445749-71-1](/img/structure/B2877426.png)
Tert-butyl N-[3-[[(1R,2S,3R,4R)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-(3-fluorophenoxy)-3-hydroxycyclopentyl]amino]-3-oxopropyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[3-[[(1R,2S,3R,4R)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-(3-fluorophenoxy)-3-hydroxycyclopentyl]amino]-3-oxopropyl]carbamate is a useful research compound. Its molecular formula is C28H36FN3O5 and its molecular weight is 513.61. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl N-[3-[[(1R,2S,3R,4R)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-(3-fluorophenoxy)-3-hydroxycyclopentyl]amino]-3-oxopropyl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl N-[3-[[(1R,2S,3R,4R)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-(3-fluorophenoxy)-3-hydroxycyclopentyl]amino]-3-oxopropyl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reagent Development
Chemical Synthesis Techniques : The development of novel organic compounds, including those based on isoquinoline structures, often involves intricate synthesis techniques. For example, a study by Saito et al. (2006) introduced 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a novel tert-butoxycarbonylation reagent for acidic proton-containing substrates such as phenols and aromatic amines without a base, proceeding under mild conditions and yielding high chemoselectivity (Saito, Ouchi, & Takahata, 2006). This illustrates the continuous innovation in reagent development for the synthesis and modification of complex organic molecules, potentially including compounds like the one .
Catalysis and Heterocyclization : Palladium-catalyzed oxidative carbonylation processes offer a versatile approach for synthesizing isoquinolines and other heterocyclic compounds, demonstrating the utility of transition metal catalysis in constructing complex organic frameworks from simpler precursors. Gabriele et al. (2011) reported on the synthesis of isoquinoline-4-carboxylic esters and isochromene-4-carboxylic esters via PdI2-catalyzed oxidative heterocyclization/alkoxycarbonylation, highlighting the efficiency of such methods in heterocycle synthesis (Gabriele et al., 2011).
Potential Biological and Pharmacological Applications
Antimalarial Drug Development : Aminoquinolines are a class of compounds with significant antimalarial activity. The compound N-tert-butyl isoquine is an example of a rationally designed 4-aminoquinoline with excellent activity against Plasmodium falciparum and rodent malaria parasites, chosen for development due to its potent in vitro and in vivo activity (O’Neill et al., 2009). This highlights the potential of structurally complex aminoquinolines in therapeutic applications, particularly in treating resistant strains of malaria.
Material Science and Corrosion Inhibition
Surface Protection and Corrosion Inhibition : Compounds based on quinoline structures have been explored for their corrosion inhibition properties, demonstrating the broader applicability of such molecules beyond biomedical research. For instance, Faydy et al. (2019) evaluated the use of new organic compounds based on 8-hydroxyquinoline for carbon steel protection in corrosive environments, showing mixed-type inhibition efficiency (Faydy et al., 2019). This underscores the versatility of quinoline derivatives in applications ranging from chemical synthesis to material preservation.
Eigenschaften
IUPAC Name |
tert-butyl N-[3-[[(1R,2S,3R,4R)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-(3-fluorophenoxy)-3-hydroxycyclopentyl]amino]-3-oxopropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36FN3O5/c1-28(2,3)37-27(35)30-13-11-24(33)31-22-16-23(36-21-10-6-9-20(29)15-21)26(34)25(22)32-14-12-18-7-4-5-8-19(18)17-32/h4-10,15,22-23,25-26,34H,11-14,16-17H2,1-3H3,(H,30,35)(H,31,33)/t22-,23-,25+,26+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQCEFWCNOLANU-OSNGURLVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)NC1CC(C(C1N2CCC3=CC=CC=C3C2)O)OC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC(=O)N[C@@H]1C[C@H]([C@@H]([C@H]1N2CCC3=CC=CC=C3C2)O)OC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[3-[[(1R,2S,3R,4R)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-(3-fluorophenoxy)-3-hydroxycyclopentyl]amino]-3-oxopropyl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-benzyl-N-(2-methoxy-5-methylphenyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2877345.png)


![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2877352.png)

![7-(3,4-diethoxyphenyl)-3-[4-(2-oxopyrrolidin-1-yl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2877356.png)

![5-Bromo-2h-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2877359.png)


![1-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]-2-(pyridin-4-yl)azepane](/img/structure/B2877363.png)

